molecular formula C6H11NO2S2 B1671060 Erysolin CAS No. 504-84-7

Erysolin

Cat. No.: B1671060
CAS No.: 504-84-7
M. Wt: 193.3 g/mol
InChI Key: WNCZPWWLBZOFJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Erysolin is a compound that primarily targets the CYP1A enzyme . The CYP1A enzyme plays a crucial role in the metabolism of both endogenous and exogenous compounds, including the metabolic activation of procarcinogens .

Mode of Action

This compound acts as an inhibitor of the CYP1A enzyme . It interacts with the enzyme, reducing its activity and thereby altering the metabolic processes that the enzyme is involved in . This interaction can lead to changes in the metabolism of certain compounds within the body, potentially influencing various physiological processes .

Biochemical Pathways

This compound’s interaction with the CYP1A enzyme affects the metabolic pathways that this enzyme is involved in. Specifically, it can influence the metabolism of procarcinogens, potentially reducing their activation and thereby decreasing the risk of carcinogenesis . Furthermore, this compound has been found to induce phase II enzymes, which are involved in the detoxification of harmful substances .

Pharmacokinetics

Factors such as how well this compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted would all influence its pharmacokinetic profile .

Result of Action

This compound has been found to exhibit anticancer activity . It inhibits the proliferation of various cancer cell lines, including MCF-7, HeLa, HepG2, A549, and SW480 cells . Furthermore, this compound has been shown to enhance arsenic trioxide-induced apoptosis and cytotoxicity in certain cells . These effects are likely a result of its interaction with the CYP1A enzyme and its influence on related metabolic pathways .

Biochemical Analysis

Biochemical Properties

Erysolin plays a significant role in biochemical reactions, particularly in cancer-related pathways. It interacts with various enzymes, proteins, and other biomolecules, leading to the inhibition of cancer cell proliferation

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, this compound has been observed to enhance arsenic trioxide-induced apoptosis and cytotoxicity .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been fully elucidated, it is known that this compound exhibits anticancer activity at certain concentrations .

Preparation Methods

Erysolin can be synthesized through the oxidation of sulforaphane. The process involves the use of meta-chloroperbenzoic acid in dichloromethane under an inert atmosphere . The reaction is carried out at room temperature, followed by cooling to -20°C and filtration to obtain the product. The yield of this synthesis method is approximately 66% .

Properties

IUPAC Name

1-isothiocyanato-4-methylsulfonylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S2/c1-11(8,9)5-3-2-4-7-6-10/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCZPWWLBZOFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198449
Record name Erysolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504-84-7
Record name Erysolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=504-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erysolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erysolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erysolin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Erysolin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3ZLS8P7M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erysolin
Reactant of Route 2
Reactant of Route 2
Erysolin
Reactant of Route 3
Reactant of Route 3
Erysolin
Reactant of Route 4
Reactant of Route 4
Erysolin
Reactant of Route 5
Reactant of Route 5
Erysolin
Reactant of Route 6
Erysolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.